(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride
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Overview
Description
(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a nitrophenoxy group attached to the pyrrolidine ring
Mechanism of Action
Target of Action
The primary targets of (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride are deubiquitinase (DUB) enzymes . These enzymes play a crucial role in many viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . DUB enzymes are responsible for removing ubiquitin from proteins, a process that regulates protein degradation and signaling.
Mode of Action
This compound interacts with its targets by inhibiting the action of DUB enzymes . This inhibition disrupts the normal function of these enzymes, leading to changes in the proteins they regulate .
Biochemical Pathways
The inhibition of DUB enzymes affects various biochemical pathways. It disrupts the normal ubiquitin-proteasome system, which is responsible for protein degradation and signaling . This disruption can have downstream effects on various cellular processes, including cell cycle regulation, DNA repair, and immune response .
Pharmacokinetics
In silico admet studies have shown that similar compounds have a good profile of drug-like properties . These properties include absorption, distribution, metabolism, excretion, and toxicity, all of which can impact the compound’s bioavailability .
Result of Action
The result of the action of this compound is the inhibition of DUB enzymes, leading to strong antiviral activities . The compound has shown very strong to strong antiviral activities with IC 50 values ranging from 10.22 to 44.68 μM against Adenovirus, HSV-1, and coxsackievirus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride typically involves the reaction of (S)-pyrrolidine with 2-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products Formed
Oxidation: The major product is the corresponding nitroso or amino derivative.
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products depend on the nucleophile used and can include various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Nitrophenoxy)piperidine hydrochloride
- 4-(4-Fluoro-2-nitrophenoxy)phenylboronic acid
- 2-Nitrophenethyl bromide
Uniqueness
(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride is unique due to its specific structural features, including the stereochemistry of the pyrrolidine ring and the presence of the nitrophenoxy group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3S)-3-(2-nitrophenoxy)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-4-10(9)15-8-5-6-11-7-8;/h1-4,8,11H,5-7H2;1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGSGDMXNWCTSX-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=CC=CC=C2[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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